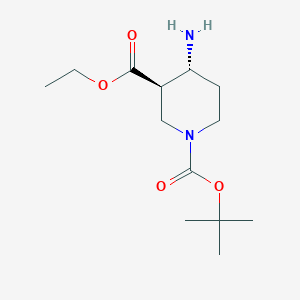

(3R,4R)-1-tert-butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate

Description

(3R,4R)-1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate (CAS: 932035-01-3) is a piperidine-based dicarboxylate compound with a molecular formula of C₁₃H₂₄N₂O₄ and a molecular weight of 272.34 g/mol. It features a tert-butyl carbamate (Boc) group at the 1-position, an ethyl ester at the 3-position, and an amino group at the 4-position of the piperidine ring. This compound is primarily utilized as a protein degrader building block in medicinal chemistry due to its stereochemical precision and functional group versatility .

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl (3R,4R)-4-aminopiperidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-5-18-11(16)9-8-15(7-6-10(9)14)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRVKLSXTZZGJV-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCC1N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CN(CC[C@H]1N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-tert-butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate.

Reduction: The carbonyl group at the 4-position is reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Protection and Deprotection: Protecting groups may be used to selectively protect functional groups during the synthesis. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyl (Bn).

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of (3R,4R)-1-tert-butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

Continuous Flow Chemistry: Implementing continuous flow chemistry to improve reaction efficiency and yield.

Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-tert-butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as LiAlH4 or NaBH4.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, ureas, or carbamates using reagents like acyl chlorides or isocyanates.

Common Reagents and Conditions

Oxidizing Agents: KMnO4, H2O2

Reducing Agents: LiAlH4, NaBH4

Nucleophiles: Acyl chlorides, isocyanates

Major Products

Oxidation Products: Nitro or nitroso derivatives

Reduction Products: Secondary or tertiary amines

Substitution Products: Amides, ureas, carbamates

Scientific Research Applications

(3R,4R)-1-tert-butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate has several scientific research applications, including:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.

Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-1-tert-butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Key Observations:

- Amino vs. Oxo/Hydroxyl Groups: The 4-amino group in the target compound distinguishes it from analogs with oxo (e.g., 193274-00-9) or hydroxyl (e.g., 1523541-94-7) substituents. This amino group enhances nucleophilicity, making it suitable for further derivatization in drug discovery .

- Benzimidazolone vs. Amino: Compound 39 (nociceptin antagonist intermediate) replaces the amino group with a benzimidazolone moiety, which confers affinity for opioid receptor-like 1 (NOP) .

- Stereochemical Variations : Pyrrolidine analogs (e.g., 1523541-94-7) exhibit distinct ring sizes (5-membered vs. 6-membered piperidine), altering conformational flexibility and biological activity .

Key Observations:

- Photoredox Catalysis : Pyrrolidine analogs (e.g., 6d, 6e) are synthesized via photoredox-mediated [2+2] cycloadditions, achieving moderate yields (35–45%) .

- Asymmetric Synthesis : Compound 39 is produced with high enantiomeric purity using advanced catalytic methods, underscoring its therapeutic relevance .

- Precursor Handling : 4-Oxopiperidine derivatives are synthesized in near-quantitative yields, serving as versatile intermediates for further functionalization .

Biological Activity

(3R,4R)-1-tert-butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate is a compound with significant potential in medicinal chemistry due to its structural features that allow for diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : (3R,4R)-1-tert-butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate

- Molecular Formula : C13H24N2O4

- Molecular Weight : 272.35 g/mol

- CAS Number : 264229-35-8

Biological Activity Overview

The biological activity of (3R,4R)-1-tert-butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate has been investigated in various studies, highlighting its potential as an inhibitor of specific biological pathways.

- Inhibition of Kinase Activity : This compound has been shown to inhibit certain kinases involved in cell cycle regulation. For instance, it acts on the monopolar spindle 1 kinase (MPS1), which is crucial for proper chromosome segregation during mitosis .

- Antitumor Effects : In cellular assays, (3R,4R)-1-tert-butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate exhibited antiproliferative effects on cancer cell lines. These effects are attributed to its ability to disrupt mitotic checkpoint activity and induce apoptosis in tumor cells .

Study 1: Antiproliferative Activity

A study conducted by Tardif et al. demonstrated that compounds similar to (3R,4R)-1-tert-butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate significantly inhibited cell proliferation in various cancer cell lines. The study utilized xenograft models to confirm the in vitro findings and reported a notable reduction in tumor growth rates .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways affected by this compound. It was found that treatment with (3R,4R)-1-tert-butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate led to increased levels of phosphorylated proteins associated with apoptosis and decreased levels of proteins promoting cell survival .

Data Summary

The following table summarizes key findings related to the biological activity of (3R,4R)-1-tert-butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate:

| Study | Activity | Cell Type | Key Findings |

|---|---|---|---|

| Tardif et al. | Antiproliferative | Various cancer cell lines | Significant inhibition of cell growth; reduced tumor size in xenografts |

| Mechanistic Study | Apoptosis induction | Cancer cell lines | Increased apoptotic markers; decreased survival protein levels |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.